molecular formula C8H10N2O B1604035 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 412030-10-5

5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1604035
CAS RN: 412030-10-5
M. Wt: 150.18 g/mol
InChI Key: WJFXVTBMJUVLAX-UHFFFAOYSA-N
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Description

“5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 412030-10-5 . It has a molecular weight of 150.18 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h4-5,9H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including structures like "5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine," play a crucial role in medicinal chemistry. The saturated five-membered pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through pseudorotation. These characteristics make pyrrolidine-based compounds versatile scaffolds for designing bioactive molecules with target selectivity. The review by Petri et al. (2021) emphasizes the importance of pyrrolidine derivatives in drug discovery, highlighting their application in creating novel compounds with varied biological profiles by manipulating stereoisomers and substituents' spatial orientation (Petri et al., 2021).

Synthesis of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds like "this compound" is essential for pharmaceutical development. Parmar et al. (2023) review the use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal chemistry due to their synthetic versatility and bioavailability. This research underscores the role of innovative synthetic pathways and catalysts in developing heterocyclic compounds with potential pharmaceutical applications (Parmar et al., 2023).

Medicinal Importance of Heterocycles

The medicinal significance of heterocyclic compounds, including pyridine derivatives, is well-documented. Altaf et al. (2015) provide a comprehensive review of the medicinal applications of pyridine derivatives, highlighting their role in treating a wide range of diseases due to their diverse biological activities. This review illustrates the critical role that compounds like "this compound" play in the development of new therapeutic agents (Altaf et al., 2015).

Proline and Pyrroline-5-Carboxylate in Plant Defense

The metabolism of proline and pyrroline-5-carboxylate (P5C) in plants, especially during stress responses and pathogen invasion, provides insights into the biological significance of pyrrolidine derivatives. Qamar et al. (2015) discuss the role of P5C metabolism in plant defense mechanisms against pathogens, highlighting how alterations in P5C levels can induce resistance and defense responses. This research sheds light on the broader implications of pyrrolidine and its derivatives in biological systems beyond human medicine (Qamar et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound interacts with the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme properties .

Result of Action

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFXVTBMJUVLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634030
Record name 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

412030-10-5
Record name 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H,2H,3H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 500 mg of tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate was added 1.5 mL of trifluoroacetic acid, followed by stirring at room temperature for 0.5 hours. The reaction liquid was poured into ice water, and neutralized with a 1 M aqueous sodium hydroxide solution, then chloroform was added thereto, and the aqueous layer was separated. The organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was evaporated to obtain 262 mg of 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine as a pale yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.